Sodium metabisulfite

Overview

Description

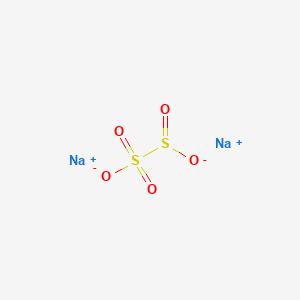

Sodium metabisulfite, also known as sodium pyrosulfite, is an inorganic compound with the chemical formula Na₂S₂O₅. It is a white or yellowish-white powder with a faint sulfur dioxide odor. This compound is widely used as a disinfectant, antioxidant, and preservative agent .

Scientific Research Applications

Chemistry: Sodium metabisulfite is used as a reducing agent in various chemical reactions and as a preservative in analytical chemistry .

Biology: It is used in the preservation of biological samples and as an antioxidant in various biological assays .

Medicine: this compound is added to medications containing adrenaline to prevent oxidation. It is also used in the treatment of sickle cell anemia .

Industry: In the food industry, it is used as a preservative and antioxidant in products like wine, baked goods, and processed fruits. It is also used in water treatment to remove chlorine .

Mechanism of Action

Sodium metabisulfite exerts its effects primarily through its ability to release sulfur dioxide, which acts as an antimicrobial and antioxidant agent. The sulfur dioxide inhibits the growth of microorganisms and prevents oxidation of various compounds . In biological systems, it can alter cellular excitability by affecting sodium channels .

Similar Compounds:

- Sodium sulfite (Na₂SO₃)

- Sodium bisulfite (NaHSO₃)

- Potassium metabisulfite (K₂S₂O₅)

- Sodium dithionite (Na₂S₂O₄)

- Sodium thiosulfate (Na₂S₂O₃)

Comparison:

- Sodium sulfite and sodium bisulfite: Both are similar in their reducing properties but differ in their specific applications and reactivity.

- Potassium metabisulfite: Similar in function but used more in the wine industry due to its potassium content.

- Sodium dithionite: A stronger reducing agent compared to this compound.

- Sodium thiosulfate: Used primarily in photographic fixing and as an antidote for cyanide poisoning .

This compound stands out due to its versatility in various applications, from food preservation to industrial uses, making it a unique and valuable compound in multiple fields.

Safety and Hazards

Future Directions

Sodium metabisulfite contributes to the sodium channel-activating mechanism through which it alters cellular excitability and excitotoxicity in wide-spectrum excitable cells . It also has potential applications in the extraction of keratin from keratinous wastes and in the synthesis of sulfonyl-containing compounds .

Biochemical Analysis

Biochemical Properties

Sodium metabisulfite plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can react with water to generate bisulfite . This reaction is crucial in many biochemical processes, including the preservation of food and beverages .

Cellular Effects

This compound has been found to influence cell function in several ways. For example, it has been shown to stimulate voltage-gated Na+ current (I Na) in HL-1 cardiomyocytes, altering cellular excitability and excitotoxicity . It also exacerbates pilocarpine-induced seizures and increases acute neuronal damage and chronic mossy fiber sprouting in rats .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It contributes to the sodium channel-activating mechanism, which alters cellular excitability and excitotoxicity . This effect is observed in a wide spectrum of excitable cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can induce the omega 6 inflammatory pathway in rat liver, which can be attenuated by ghrelin .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that pilocarpine-induced seizures were exacerbated, and acute neuronal damage and chronic mossy fiber sprouting increased in rats treated with this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to induce the omega 6 inflammatory pathway in rat liver . This pathway involves various enzymes and cofactors and can affect metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium metabisulfite can be synthesized by treating a solution of sodium hydroxide with sulfur dioxide. The reaction initially forms sodium sulfite, which further reacts with sulfur dioxide to produce this compound : [ \text{SO}_2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ] [ \text{SO}_2 + \text{Na}_2\text{SO}_3 \rightarrow \text{Na}_2\text{S}_2\text{O}_5 ]

Industrial Production Methods: In industrial settings, this compound is produced by passing sulfur dioxide gas through a solution of sodium carbonate. The resulting sodium bisulfite solution is then evaporated to yield this compound crystals .

Types of Reactions:

Oxidation: this compound can be oxidized to sodium sulfate.

Reduction: It acts as a reducing agent, reducing various compounds.

Substitution: It can react with acids to release sulfur dioxide gas.

Common Reagents and Conditions:

Oxidation: In the presence of oxidizing agents like hydrogen peroxide.

Reduction: It reduces compounds such as iodine to iodide.

Substitution: Reacts with hydrochloric acid to produce sulfur dioxide.

Major Products:

Oxidation: Sodium sulfate.

Reduction: Iodide from iodine.

Substitution: Sulfur dioxide gas.

properties

| { "Design of Synthesis Pathway": "Sodium metabisulfite can be synthesized by the reaction of sodium sulfite with sulfur dioxide gas under high pressure and high temperature.", "Starting Materials": [ "Sodium sulfite", "Sulfur dioxide gas" ], "Reaction": [ "Mix sodium sulfite and sulfur dioxide gas in a reaction vessel.", "Increase the temperature to 130-140°C and the pressure to 1-2 atm.", "Maintain the temperature and pressure for several hours.", "Cool the mixture to room temperature.", "Crystallize the product by adding ethanol or acetone to the cooled mixture.", "Filter the crystals and wash with cold ethanol or acetone.", "Dry the crystals under vacuum at room temperature." ] } | |

CAS RN |

7681-57-4 |

Molecular Formula |

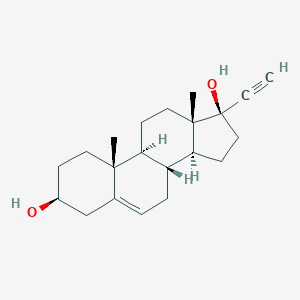

H2NaO5S2 |

Molecular Weight |

169.14 g/mol |

InChI |

InChI=1S/Na.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5) |

InChI Key |

PBBIQKARZPPWID-UHFFFAOYSA-N |

impurities |

Sodium metabisulfite usually contains small amounts of sodium sulfite and sodium sulfate. |

SMILES |

[O-]S(=O)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

OS(=O)S(=O)(=O)O.[Na] |

boiling_point |

Decomposes (NIOSH, 2016) Decomposes |

Color/Form |

White hexagonal crystals or powder White to yellowish crystals or powder. Colorless crystals White granular or powdered salt |

density |

1.4 (NIOSH, 2016) Specific gravity: 1.4 at 25 °C/4 °C 1.4 g/cm³ 1.4 |

melting_point |

greater than 302 °F (Decomposes) (NIOSH, 2016) >302 °F (decomposes) >302°F (decomposes) >302°F (Decomposes) |

Other CAS RN |

7681-57-4 7681-57-4; 7757-74-6 |

physical_description |

Sodium metabisulfite appears as a white crystalline or powder solid with a slight sulfur odor. Toxic by inhalation . Strongly irritates skin and tissue. Noncombustible, but may decompose to emit toxic oxide fumes of sulfur and sodium when heated to high temperature. A corrosive acid when mixed with water. Used as a food preservative and as a laboratory reagent. DryPowder; Liquid; OtherSolid; PelletsLargeCrystals White crystals or crystalline powder WHITE POWDER. White to yellowish crystals or powder with a slight odor of sulfur. White to yellowish crystals or powder with an odor of sulfur dioxide. |

Pictograms |

Corrosive; Irritant |

Related CAS |

18403-71-9 |

shelf_life |

On exposure to air and moisture is slowly oxidized to sulfate. |

solubility |

54 % (NIOSH, 2016) Freely soluble in water, glycerol; slightly soluble in alcohol Soluble in ethanol 66.7 g/100 g water at 25 °C Very soluble in sodium bisulfite In water, 39.5 wt % at 20 °C; 41.6 wt% at 40 °C; 44.6 wt% at 60 °C ... Fairly soluble in glycerol Solubility in water, g/100ml at ml °C: 54 (good) 54% |

synonyms |

Disulfurous Acid Disodium Salt; Pyrosulfurous Acid Disodium Salt; Campden Tablets; Colorstrip Catalyst 100; Disodium disulfite; Disodium Metabisulfite; Disodium Pyrosulfite; Disodium Pyrosulfite (Na2S2O5); E 223; Fertisilo; NSC 158277; NSC 227243; So |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

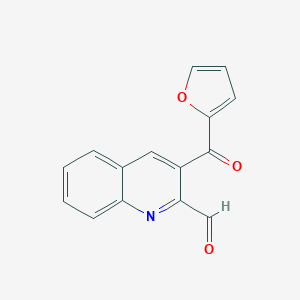

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)

![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)